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# Sulfo-Cyanine7 Dicarboxylic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfo-Cyanine7 dicarboxylic acid, a water-soluble, near-infrared (NIR) fluorescent dye. For the purposes of this guide, "Sulfo Cy7 bis-COOH" will be addressed as Sulfo-Cyanine7 dicarboxylic acid, its formal chemical name. This bifunctional molecule is a key tool in various research and drug development applications, primarily due to its ability to act as a cross-linker and its favorable fluorescent properties for deep tissue imaging.[1][2]

### **Core Concepts**

Sulfo-Cyanine7 dicarboxylic acid belongs to the cyanine dye family, characterized by two nitrogen atoms connected by a polymethine chain. The "Sulfo" prefix indicates the presence of sulfonate groups, which confer high water solubility, a critical feature for biological applications.

[3] The "dicarboxylic acid" designation signifies that the molecule possesses two carboxylic acid functional groups, enabling it to be covalently linked to two different amine-containing molecules or to be conjugated to a single molecule at two points.[4][5]

The rigidized trimethylene bridge in the chromophore of Sulfo-Cyanine7 enhances its quantum yield compared to other heptamethyne cyanines.[2] Its fluorescence in the near-infrared spectrum (approximately 750-800 nm) is particularly advantageous for in vivo imaging, as it allows for deep tissue penetration with minimal background autofluorescence from biological tissues.[3]



## **Physicochemical and Fluorescent Properties**

The quantitative data for Sulfo-Cyanine7 dicarboxylic acid and the closely related Sulfo-Cyanine7.5 dicarboxylic acid are summarized below. These properties are crucial for designing and executing experiments involving this fluorophore.

Property	Sulfo-Cyanine7 dicarboxylic acid	Sulfo-Cyanine7.5 dicarboxylic acid
Molecular Formula	C42H51N2KO10S	C50H53N2K3O16S4
Molecular Weight	847.09 g/mol	1183.51 g/mol
Excitation Maximum (λex)	~750 nm	778 nm
Emission Maximum (λem)	~773 nm	797 nm
Molar Extinction Coeff. (ε)	Not specified	222,000 L·mol <sup>-1</sup> ·cm <sup>-1</sup>
Fluorescence Quantum Yield (ΦF)	Not specified	0.21
Solubility	Good in Water, DMF, DMSO	Good in Water, DMF, DMSO
Appearance	Dark green solid	Dark green solid
Storage Conditions	-20°C in the dark, desiccated	-20°C in the dark, desiccated

Data sourced from multiple suppliers and may vary slightly between batches.[3][4][5][6][7]

## **Key Applications**

The bifunctional nature and NIR fluorescence of Sulfo-Cyanine7 dicarboxylic acid make it suitable for a range of advanced applications:

Bioconjugation and Crosslinking: The two carboxylic acid groups can be activated to react
with primary amines on biomolecules such as proteins, antibodies, and peptides, enabling
the creation of fluorescently labeled conjugates or the cross-linking of different molecules.[7]
 [8]



- In Vivo Imaging: Its emission in the NIR window makes it an ideal probe for deep tissue imaging with reduced background noise.[3][9]
- Fluorescence Microscopy: Used for high-resolution imaging of cells and tissues.[3][9]
- Flow Cytometry: Provides distinct signals for precise cell sorting and analysis.[3][9]
- Molecular Probes: Employed in bioanalytical assays to study molecular interactions.[3][9]

## **Experimental Protocols**

## Activation and Bioconjugation of Sulfo-Cyanine7 Dicarboxylic Acid to a Primary Amine-Containing Biomolecule (e.g., an Antibody)

This protocol describes the two-step covalent conjugation of Sulfo-Cyanine7 dicarboxylic acid to a biomolecule containing primary amines (e.g., lysine residues in a protein) using carbodiimide chemistry with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[10] This two-step method is preferred as it increases the stability of the reactive intermediate and improves coupling efficiency.[11][12]

#### Materials:

- Sulfo-Cyanine7 dicarboxylic acid
- Biomolecule (e.g., antibody) in an amine-free buffer (e.g., MES or PBS)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine
- Desalting column for purification



#### Procedure:

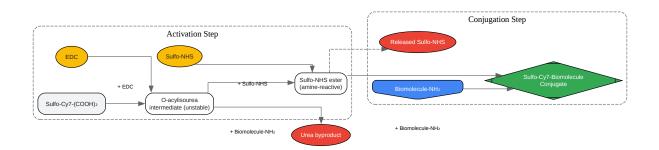
- Reagent Preparation:
  - Equilibrate all reagents to room temperature before opening the vials.
  - Prepare a stock solution of Sulfo-Cyanine7 dicarboxylic acid in DMSO or DMF.
  - Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer.
     These reagents are moisture-sensitive and hydrolyze in aqueous solutions.[10]
- Activation of Carboxylic Acid Groups:
  - In a microcentrifuge tube, dissolve Sulfo-Cyanine7 dicarboxylic acid in Activation Buffer.
  - Add a molar excess of Sulfo-NHS, followed by a molar excess of EDC to the dye solution.
     A typical starting point is a 5- to 10-fold molar excess of EDC and Sulfo-NHS over the dye.
  - Incubate the mixture for 15-30 minutes at room temperature to form the Sulfo-NHS ester intermediate.
- Conjugation to the Biomolecule:
  - Add the activated Sulfo-NHS ester of the dye to the biomolecule solution in the Coupling Buffer. The pH of the solution should be between 7.2 and 8.0 to facilitate the reaction with primary amines.
  - The molar ratio of dye to biomolecule will need to be optimized for the specific application to avoid over-labeling, which can affect the biomolecule's function.
  - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation.
- Quenching the Reaction:
  - Add the Quenching Buffer (e.g., hydroxylamine to a final concentration of 10-50 mM) to stop the reaction by hydrolyzing any unreacted Sulfo-NHS esters.



- Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
  - Remove the excess dye and reaction byproducts by passing the solution through a
    desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g.,
    PBS).
  - Collect the fractions containing the labeled biomolecule. The success of the conjugation can be confirmed by measuring the absorbance of the conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum (~750 nm).

# Visualizations Bioconjugation Workflow

The following diagram illustrates the chemical pathway for the conjugation of Sulfo-Cyanine7 dicarboxylic acid to a primary amine-containing biomolecule using EDC and Sulfo-NHS chemistry.



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Caption: Workflow of EDC/Sulfo-NHS mediated bioconjugation.



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